molecular formula C10H19N B2857289 5-Cyclobutyl-2-methylpiperidine CAS No. 1695950-78-7

5-Cyclobutyl-2-methylpiperidine

Cat. No.: B2857289
CAS No.: 1695950-78-7
M. Wt: 153.269
InChI Key: QYOGOBFWMUCPCC-UHFFFAOYSA-N
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Description

5-Cyclobutyl-2-methylpiperidine is a chemical compound that exists as a mixture of diastereomers Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclobutyl-2-methylpiperidine involves several steps, including the formation of the piperidine ring and the introduction of the cyclobutyl and methyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired diastereomeric mixture.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-2-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or hydrocarbons.

Scientific Research Applications

5-Cyclobutyl-2-methylpiperidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-cyclobutyl-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-cyclobutyl-2-methylpiperidine include other piperidine derivatives with different substituents, such as:

  • 2-Methylpiperidine
  • 5-Cyclobutylpiperidine
  • 2,5-Dimethylpiperidine

Uniqueness

This compound is unique due to its specific combination of cyclobutyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other piperidine derivatives may not be suitable.

Properties

IUPAC Name

5-cyclobutyl-2-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-8-5-6-10(7-11-8)9-3-2-4-9/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOGOBFWMUCPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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